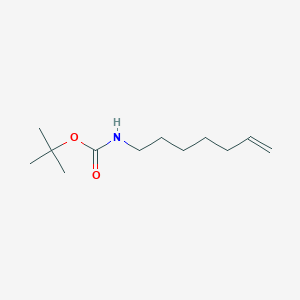

Tert-butyl N-(hept-6-EN-1-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-hept-6-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZOCOHWJEGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Boc Protection

The most straightforward method involves direct reaction of hept-6-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base:

- Procedure: A suspension of hept-6-en-1-amine is treated with Boc2O in an organic solvent such as ethyl acetate or dichloromethane.

- Base: Triethylamine or N-ethyl-N,N-diisopropylamine is added to neutralize the acid generated.

- Temperature: The reaction is typically carried out at 0°C to room temperature.

- Time: Reaction times vary from 1 to 12 hours depending on scale and temperature.

- Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification is often by recrystallization or chromatography.

- Yield: High yields (80-95%) are common.

Alternative Method: Isocyanate Reaction

Another approach involves the reaction of hept-6-en-1-amine with tert-butyl isocyanate:

- Mechanism: The amine nucleophilically attacks the isocyanate carbon, forming the carbamate bond.

- Conditions: Mild heating (room temperature to 50°C) in an inert solvent.

- Advantages: Avoids use of Boc2O and can be more selective.

- Limitations: Isocyanates are moisture sensitive and require careful handling.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hept-6-en-1-amine (1 equiv), Boc2O (1.1 equiv), triethylamine (1.2 equiv), ethyl acetate, 0°C to RT, 6 h | Amino group protection via Boc2O | 90-95 |

| 2 | Reaction mixture washed with water, brine; dried over Na2SO4; solvent removal | Workup and isolation | - |

| 3 | Purification by recrystallization from hexane/ethyl acetate | Pure tert-butyl N-(hept-6-en-1-yl)carbamate obtained | - |

- Base Choice: N-ethyl-N,N-diisopropylamine has been shown to improve yields and reduce side reactions compared to triethylamine in similar carbamate formations.

- Solvent Effects: Ethanol and isopropanol can be used as solvents, with isopropanol favoring cleaner reactions at ambient temperature over extended times (up to 96 hours).

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions and improve selectivity during carbamate formation.

- Purification: Crystallization from hexane or hexane/ethyl acetate mixtures yields high purity products with good recovery.

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boc2O Protection | Hept-6-en-1-amine | Boc2O, Triethylamine | Ethyl acetate | 0°C to RT | 6-12 h | 90-95 | Most common, scalable |

| Isocyanate Reaction | Hept-6-en-1-amine | tert-Butyl isocyanate | DCM or Ethyl acetate | RT to 50°C | 4-8 h | 85-90 | Requires moisture-free conditions |

| Extended Reaction in Alcohol | Hept-6-en-1-amine | Boc2O, N-ethyl-N,N-diisopropylamine | Isopropanol | 25°C | 96 h | 100 (reported) | Slow but quantitative conversion |

- The alkene functionality at the 6-position remains intact under these mild reaction conditions, allowing further functionalization.

- The carbamate protecting group is stable under neutral and mildly basic conditions but can be removed under acidic conditions for downstream synthetic steps.

- Literature reports emphasize the importance of controlling moisture and temperature to avoid hydrolysis or side reactions during carbamate formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(hept-6-EN-1-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or sodium methoxide are commonly used.

Major Products Formed

Oxidation: Formation of oxides and alcohols.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C12H21NO2

Molecular Weight : 211.31 g/mol

IUPAC Name : tert-butyl hept-6-en-1-ylcarbamate

CAS Number : 1192373-48-0

The compound features a tert-butyl group and a hept-6-en-1-yl chain, which contribute to its reactivity and utility in synthetic pathways. The presence of the carbamate functional group enhances its role as a versatile building block in organic synthesis.

Organic Synthesis

Tert-butyl N-(hept-6-en-1-yl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization possibilities, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

In a study published in Organic Letters, researchers utilized this compound to synthesize derivatives that exhibit biological activity against specific cancer cell lines. The compound was employed as a nucleophile in Michael addition reactions, leading to the formation of complex structures with potential therapeutic effects .

Medicinal Chemistry

The compound's unique structure has drawn attention in medicinal chemistry, particularly for its potential as a drug candidate. Its ability to modulate biological pathways positions it as a candidate for further investigation in drug development.

Case Study: Anticancer Activity

Research highlighted in Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-(hept-6-en-1-y)carbamate exhibited significant anticancer properties. The study focused on the compound's interaction with specific cellular targets, revealing promising results for future drug formulations .

Agricultural Applications

The utility of tert-butyl N-(hept-6-en-1-y)carbamate extends into agricultural chemistry, where it can be used in the synthesis of agrochemicals designed to enhance crop protection.

Case Study: Development of Pesticides

A recent patent application described the use of this compound in the formulation of novel pesticide agents that target pest resistance mechanisms. The compound's stability and reactivity make it suitable for creating effective agrochemical products .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| Michael Addition | 85 | 2 | Room Temperature |

| Nucleophilic Substitution | 90 | 5 | Reflux |

| Condensation Reaction | 80 | 3 | Anhydrous Conditions |

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 15 | Cancer Cell Line X |

| Derivative B | 20 | Cancer Cell Line Y |

| Derivative C | 10 | Specific Enzyme Z |

Mechanism of Action

The mechanism of action of Tert-butyl N-(hept-6-EN-1-YL)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules. The compound interacts with molecular targets through covalent bonding, which stabilizes reactive intermediates and facilitates subsequent reactions .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-(hept-6-EN-1-YL)carbamate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a hept-6-en-1-yl chain through a carbamate linkage. This structural configuration may influence its interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound across various cancer cell lines. The results indicated that while some analogues exhibited comparable potency to natural products, others demonstrated diminished efficacy based on structural variations. This highlights the importance of chemical structure in determining biological activity .

- Neuroprotective Studies : A study investigated the protective effects of the compound against amyloid-beta-induced toxicity in astrocytes. The findings revealed that this compound reduced TNF-α and free radical production, suggesting a neuroprotective role. However, the overall effect was moderate, indicating that further optimization may be necessary for enhanced efficacy .

- Enzyme Inhibition Studies : Research into enzyme inhibition has shown that this compound may interfere with specific metabolic enzymes, potentially altering drug metabolism and bioavailability. This could have implications for drug design and therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Tert-butyl N-(hept-6-en-1-yl)carbamate?

The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies. A typical procedure involves reacting hept-6-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Critical parameters include:

- Maintaining low temperatures (0–5°C) during Boc protection to minimize side reactions.

- Stoichiometric control of Boc₂O to prevent over-substitution.

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

Q. How can researchers verify the structural integrity of this compound?

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : The Boc group appears as a singlet at δ ~1.4 ppm (¹H) and a carbonyl signal at ~155 ppm (¹³C). The hept-6-enyl chain's vinyl protons resonate as a multiplet (δ 5.2–5.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS should confirm the molecular ion ([M+H]+ for C₁₂H₂₁NO₂: calculated 223.1572).

- Infrared Spectroscopy (IR) : The carbamate C=O stretch appears near 1700 cm⁻¹ .

Q. What storage conditions are recommended to preserve the compound’s stability?

Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent Boc group hydrolysis. Protect from moisture, acids, and bases. Periodic purity checks via TLC or HPLC are advised, especially after long-term storage .

Advanced Research Questions

Q. How can researchers optimize diastereoselective synthesis of this compound derivatives?

Diastereoselectivity can be enhanced through:

- Chiral Auxiliaries : Use of enantiopure amines or catalysts (e.g., Jacobsen’s catalyst) during carbamate formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve stereochemical control.

- Temperature Modulation : Lower temperatures (-20°C) can favor kinetic over thermodynamic product formation. Validation via X-ray crystallography (SHELXL) or NOESY NMR is critical to confirm stereochemistry .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

Common issues include twinning, disordered solvent, or incorrect space group assignment. Methodological steps:

- Twinning Analysis : Use TWINABS in the SHELX suite to detect and model twinned datasets .

- Disordered Solvent : Apply PLATON SQUEEZE to account for unresolved electron density .

- Space Group Validation : Reassess symmetry using ADDSYM (PLATON) to detect missed symmetry elements.

- Cross-Validation : Compare bond lengths/angles with DFT-optimized structures or NMR-derived conformers .

Q. How can impurities in This compound be identified and mitigated during synthesis?

- HPLC-MS : Use reverse-phase HPLC coupled with high-resolution MS to detect and characterize byproducts (e.g., de-Boc derivatives or oxidation products).

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks Boc group incorporation and intermediates.

- Purification : Preparative HPLC or recrystallization (hexane/EtOAc) improves purity. Impurity profiles should align with ICH guidelines for pharmaceutical intermediates .

Q. What role does the Boc group play in the compound’s reactivity under acidic or basic conditions?

The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane or TFA/DCM). However, prolonged exposure to strong acids/bases (e.g., H₂SO₄, NaOH) may degrade the carbamate linkage. Stability studies under varying pH (1–12) using NMR or LC-MS can quantify degradation kinetics .

Methodological Notes

- Crystallography : For novel derivatives, use SHELXL (SHELX suite) for structure refinement. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen-bonding networks .

- Safety : Non-hazardous under standard handling (per SDS), but use fume hoods and PPE (nitrile gloves, lab coat) to minimize exposure .

- Data Reproducibility : Document reaction parameters (solvent purity, temperature gradients) to ensure synthetic reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.